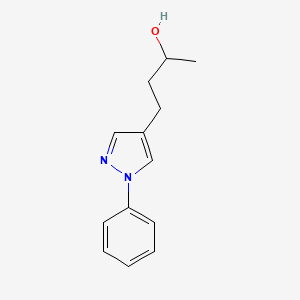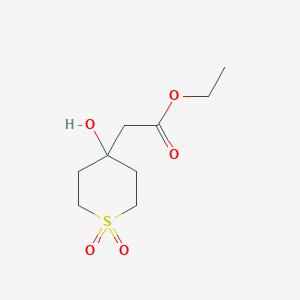
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20BrNO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under specific conditions.
Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl groups to prevent unwanted reactions during the synthesis process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Hydrochloric Acid (HCl): Used for hydrolysis reactions.
Major Products Formed
Substituted Azetidines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate involves its reactivity with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate is unique due to its dual ester groups and bromomethyl functionality, which provide distinct reactivity patterns compared to other azetidine derivatives. This uniqueness makes it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H18BrNO4 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(bromomethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18BrNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3 |
InChI Key |
DVCGCYQHVATSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13555866.png)


![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)

![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)




